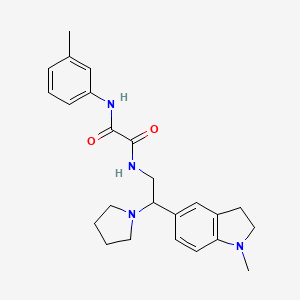

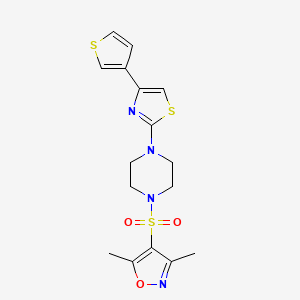

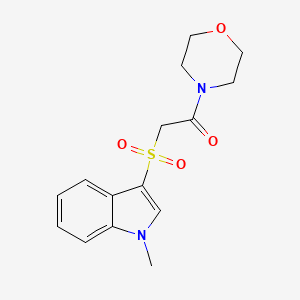

3-((4-Methoxyphenyl)amino)-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((4-Methoxyphenyl)amino)-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicine. This compound is commonly referred to as MNP or Menadione and is known for its ability to act as an anticoagulant and antioxidant. In

Applications De Recherche Scientifique

Polymer Chemistry Applications

Studies have shown that certain dioxolane derivatives, similar in structure to the compound , can undergo polymerization in the presence of tertiary organic bases. This process results in poly-α-esters with hydroxyl/carboxyl terminations, which are significant for developing materials with specific mechanical and chemical properties. The polymerization rate is influenced by the basicity of the initiating species, highlighting the importance of the compound's functional groups in such reactions (Smith & Tighe, 1981).

Organic Synthesis

The compound has been utilized in the synthesis of 3-acyltetramic acids, showcasing its versatility in organic transformations. This process involves acylation at C-3 by acid chlorides of saturated and unsaturated acids, facilitated by Lewis acids. The method provides an efficient protocol for synthesizing structurally diverse tetramic acids, which are valuable intermediates in pharmaceutical chemistry (Jones et al., 1990).

Electrochemical Studies

The electrochemical behavior of similar nitrophenyl-dihydropyridine derivatives has been explored, revealing insights into the reduction and oxidation processes in protic media. These findings have implications for developing electrochemical sensors and devices, where the compound's redox properties could be harnessed (David et al., 1995).

Catalysis

The compound has also been part of studies focused on catalysis, such as the synthesis of 1-(α-Aminoalkyl)-2-Naphthols using novel nano-catalysts. This research demonstrates the compound's potential role in catalyzed reactions, contributing to more efficient and selective synthetic pathways in organic chemistry (Goudarziafshar et al., 2021).

Propriétés

IUPAC Name |

3-(4-methoxyanilino)-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-11-3-6-13(21(24)25)9-16(11)20-17(22)10-15(18(20)23)19-12-4-7-14(26-2)8-5-12/h3-9,15,19H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDBECRSZKGNQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794194 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[(4-Methoxyphenyl)amino]-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2524117.png)

![1,7-Dimethyl-4-oxo-1,3,4,7-tetrahydropyrazolo[3,4-c][1,2]thiazine 2,2-dioxide](/img/structure/B2524118.png)

![1-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}methanesulfonamide](/img/structure/B2524120.png)

![[2-Fluoro-5-(hydroxymethyl)phenyl]methanol](/img/structure/B2524121.png)